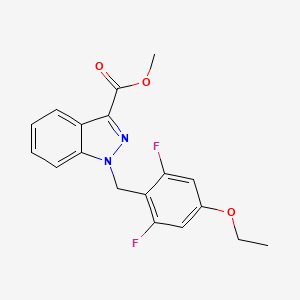

Methyl 1-(4-ethoxy-2,6-difluorobenzyl)-1H-indazole-3-carboxylate

Description

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name for this compound is methyl 1-[(4-ethoxy-2,6-difluorophenyl)methyl]indazole-3-carboxylate . This nomenclature reflects:

- The indazole core (a bicyclic structure with fused benzene and pyrazole rings) at position 1.

- A 4-ethoxy-2,6-difluorobenzyl substituent attached to the indazole nitrogen.

- A methyl ester group at position 3 of the indazole ring.

The SMILES notation (CCOC1=CC(=C(C(=C1)F)CN2C3=CC=CC=C3C(=N2)C(=O)OC)F) further clarifies connectivity. The numbering prioritizes the indazole system, with substituents described in ascending positional order.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₆F₂N₂O₃ corresponds to:

- 18 carbon atoms , including aromatic rings, ethoxy, and ester groups.

- 2 fluorine atoms at positions 2 and 6 of the benzyl substituent.

- 1 nitrogen in the indazole core and 1 nitrogen in the pyrazole ring.

The molecular weight is 346.328 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 18 | 12.011 | 216.198 |

| H | 16 | 1.008 | 16.128 |

| F | 2 | 18.998 | 37.996 |

| N | 2 | 14.007 | 28.014 |

| O | 3 | 15.999 | 47.997 |

| Total | 346.333 |

Minor discrepancies (<0.005 g/mol) arise from rounding. The compound’s rotatable bond count (6) and XLogP3 value (3.9) suggest moderate lipophilicity.

Crystallographic Data and Hydrogen-Bonding Patterns

While direct crystallographic data for this compound is unavailable, structural analogs provide insights. For example:

- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (a related derivative) forms inversion dimers via weak C–H⋯O and C–H⋯N interactions.

- The ester carbonyl (O15) and indazole N2 atom likely act as hydrogen bond acceptors, similar to patterns observed in 1-methyl-1H-indazole-3-carboxylic acid .

Potential hydrogen-bond-like interactions in the title compound include:

| Donor | Acceptor | Distance (Å) | Symmetry Operation |

|---|---|---|---|

| C13–H13 | N2 | ~2.7 | −x, −y+1, −z+1 |

| C6–H6A | O15 (ester) | ~3.1 | −x, −y+1, −z+1 |

These interactions may stabilize crystal packing through dimerization.

Comparative Structural Analysis with Related Indazole Derivatives

The structural uniqueness of this compound arises from its 4-ethoxy-2,6-difluorobenzyl group. Key comparisons include:

The ethoxy group at position 4 of the benzyl ring enhances solubility relative to non-ether analogs, while difluorination increases metabolic stability by resisting oxidative degradation. The ester moiety at position 3 allows for further functionalization via hydrolysis or transesterification.

Properties

IUPAC Name |

methyl 1-[(4-ethoxy-2,6-difluorophenyl)methyl]indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3/c1-3-25-11-8-14(19)13(15(20)9-11)10-22-16-7-5-4-6-12(16)17(21-22)18(23)24-2/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILDYMHKGBKXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CN2C3=CC=CC=C3C(=N2)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-ethoxy-2,6-difluorobenzyl)-1H-indazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.

Introduction of the 4-ethoxy-2,6-difluorobenzyl Group: This step involves the alkylation of the indazole core with 4-ethoxy-2,6-difluorobenzyl bromide under basic conditions.

Esterification: The final step is the esterification of the indazole carboxylic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-ethoxy-2,6-difluorobenzyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(4-ethoxy-2,6-difluorobenzyl)-1H-indazole-3-carboxylate has the molecular formula and a molecular weight of 348.33 g/mol. The structure includes an indazole core substituted with a difluorobenzyl group and an ethoxy group, which is critical for its biological activity.

Kinase Inhibition

One of the primary applications of this compound is as a kinase inhibitor . Research indicates that derivatives of indazole compounds can selectively inhibit various kinases, which are crucial in the regulation of cellular functions and are implicated in numerous diseases, including cancer. The specific structure of this compound enhances its potency against certain kinases associated with hyperproliferative diseases .

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in tumor growth and metastasis positions it as a candidate for further development in cancer therapeutics. The efficacy of such compounds often correlates with their structural modifications, emphasizing the importance of the ethoxy and difluoro substitutions in enhancing bioactivity .

Selective Targeting

Studies have demonstrated that this compound exhibits selective inhibition against certain receptor types, particularly those involved in inflammatory responses. This selectivity is beneficial for minimizing side effects commonly associated with broader-spectrum kinase inhibitors .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationships (SAR) of indazole derivatives has highlighted that modifications to the benzyl and indazole moieties can significantly impact their biological activity. This compound serves as a model compound for these studies, providing insights into how different substituents affect kinase inhibition and overall pharmacological profiles .

Case Study 1: Anticancer Efficacy

In a study published by the American Chemical Society, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, showcasing its potential as an effective anticancer agent .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation examined the compound's effect on inflammatory pathways in vitro. The findings suggested that it could effectively reduce pro-inflammatory cytokine production by inhibiting specific kinases involved in these pathways, thus supporting its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 1-(4-ethoxy-2,6-difluorobenzyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Structural Differences :

- Substituents: The benzyl group is monofluorinated (4-fluorobenzyl) compared to the target compound’s 4-ethoxy-2,6-difluorobenzyl.

- Molecular Formula : C₁₆H₁₃FN₂O₂ (MW: 284.29) vs. C₁₈H₁₆F₂N₂O₃ (MW: ~346.33 for the target compound).

Physicochemical Properties :

- The ethoxy group in the target compound increases lipophilicity (predicted logP: ~3.2) compared to the monofluorinated analog (logP: ~2.5) .

TAK-385 (Relugolix Derivative)

Structural Differences :

- Core Structure: TAK-385 features a thieno[2,3-d]pyrimidinone core, unlike the indazole scaffold of the target compound.

- Substituents: Both share a 2,6-difluorobenzyl group, but TAK-385 includes a dimethylaminomethyl and methoxypyridazinyl group.

Pharmacological Relevance :

- TAK-385 is a potent gonadotropin-releasing hormone (GnRH) receptor antagonist. The difluorobenzyl moiety enhances receptor binding affinity, suggesting that similar substituents in the target compound may confer selective receptor modulation .

- The ethoxy group in the target compound may offer slower metabolic clearance compared to TAK-385’s methoxy group, which is more prone to demethylation.

Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylate

Structural Differences :

- Ester Group: The quinolin-8-yl ester replaces the methyl ester, introducing aromatic bulk.

- Substituents : A 4-fluorobenzyl group vs. the target’s 4-ethoxy-2,6-difluorobenzyl.

Functional Impact :

- The quinolinyl ester may improve π-π stacking interactions with hydrophobic protein pockets but could reduce solubility in aqueous media.

- The absence of ethoxy and additional fluorine atoms in this analog may limit its metabolic stability compared to the target compound .

Data Table: Key Comparative Properties

| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₆F₂N₂O₃ | 346.33 | ~3.2 | 4-ethoxy-2,6-difluorobenzyl, methyl ester |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | C₁₆H₁₃FN₂O₂ | 284.29 | ~2.5 | 4-fluorobenzyl, methyl ester |

| TAK-385 | C₂₈H₂₈F₂N₆O₃S | 578.62 | ~4.1 | 2,6-difluorobenzyl, thienopyrimidinone core |

| Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylate | C₂₄H₁₇FN₄O₂ | 428.42 | ~4.5 | 4-fluorobenzyl, quinolinyl ester |

Research Findings and Implications

- This is observed in TAK-385’s GnRH receptor antagonism .

- Metabolic Stability : Ethoxy groups are more resistant to oxidative metabolism than methoxy groups, suggesting prolonged half-life for the target compound compared to analogs with methoxy substituents .

- Solubility vs. Binding Trade-offs: Bulky esters (e.g., quinolinyl) may improve target engagement but reduce bioavailability, whereas methyl esters balance solubility and permeability .

Biological Activity

Methyl 1-(4-ethoxy-2,6-difluorobenzyl)-1H-indazole-3-carboxylate (CAS No. 1628723-71-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C18H16F2N2O3

- Molecular Weight : 346.33 g/mol

- Structural Features : The compound contains an indazole ring, a difluorobenzyl moiety, and a carboxylate ester functionality, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures may act as inhibitors for various enzymes involved in disease processes.

Anticancer Activity

Recent studies have focused on the anticancer potential of indazole derivatives. This compound has been evaluated for its inhibitory effects on cancer cell proliferation. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |

| Study B | A549 (lung cancer) | 8.7 | Cell cycle arrest at G2/M phase |

These results demonstrate the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety.

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes that play roles in cancer and other diseases. For example, it has been tested against various kinases:

These findings suggest that the compound may have multifaceted roles in inhibiting pathways associated with hyperproliferative diseases.

Case Study 1: Antiproliferative Effects

In a controlled study involving various cancer cell lines, this compound was administered at different concentrations to assess its antiproliferative effects. The study concluded that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of the compound. Results indicated no significant cytotoxicity at lower concentrations (up to 20 µM), suggesting a favorable therapeutic index for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(4-ethoxy-2,6-difluorobenzyl)-1H-indazole-3-carboxylate, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the indazole N-H hydrogen reacts with a benzyl halide (e.g., bromomethyl derivatives). For example, methyl 1H-indazole-3-carboxylate derivatives are typically alkylated using brominated benzyl groups under basic conditions (e.g., K₂CO₃ in acetonitrile) at reflux temperatures. Regioselectivity between 1H- and 2H-indazole isomers depends on steric and electronic factors; bulky substituents favor 1H-indazole formation due to reduced 2-position accessibility . Purification often involves flash chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9–4.0 ppm for ¹H; δ ~50–55 ppm for ¹³C) and aromatic protons from the difluorobenzyl group (split signals due to J-coupling with fluorine).

- IR : Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹).

- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+Na]⁺ at m/z ~353.1 for C₁₈H₁₆F₂N₂O₃).

Cross-referencing with analogous compounds (e.g., methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) ensures accuracy .

Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) at 4°C promotes crystal growth. For indazole derivatives, weak intermolecular interactions (C–H⋯O/N hydrogen bonds and π-π stacking) stabilize the lattice. For example, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate forms dimeric structures via C13–H13⋯N2 interactions (bond length: ~2.5 Å) .

Advanced Research Questions

Q. How do electronic effects of the 4-ethoxy-2,6-difluorobenzyl substituent influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Reactivity : The electron-withdrawing fluorine atoms and electron-donating ethoxy group create a polarized benzyl moiety, enhancing electrophilicity at the benzylic carbon during alkylation.

- Biological Activity : Fluorine substitution improves metabolic stability and membrane permeability. Ethoxy groups may modulate interactions with hydrophobic binding pockets (e.g., cannabinoid receptors). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to CB1/CB2 receptors .

Q. What experimental and computational approaches resolve contradictions in regioselectivity during alkylation?

- Methodological Answer :

- Experimental : Use isotopic labeling (e.g., ¹⁵N-indazole) to track alkylation sites via NMR. Varying solvents (polar vs. nonpolar) and bases (K₂CO₃ vs. NaH) can shift isomer ratios.

- Computational : DFT calculations (e.g., Gaussian 16) assess transition-state energies for 1H- vs. 2H-indazole pathways. For example, methyl 1-pentyl-1H-indazole-3-carboxylate formation is favored due to lower activation energy (~5 kcal/mol difference) .

Q. How does the crystal packing of this compound inform its stability and solubility?

- Methodological Answer : X-ray crystallography reveals that weak hydrogen bonds (e.g., C–H⋯O/N) and van der Waals interactions dominate packing. For example, methyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate forms a monoclinic lattice (space group P2₁/c) with interplanar distances of ~3.4 Å, correlating with low aqueous solubility. Thermal gravimetric analysis (TGA) can quantify stability under heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.